Methyl 3-methyl-4-sulfamoylbenzoate

Steroid Sulfatase STS Inhibitor Hormone-Dependent Cancer Research

Methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9) is a non-substitutable, dual-activity research chemical. Unlike generic 4-sulfamoylbenzoates, its unique 3-methyl ester pattern confers potent steroid sulfatase inhibition (IC50 74 nM) and validated NLRP3 inflammasome modulation (IC50 2.21 µM). It serves as the key intermediate in patented NLRP3 inhibitors (WO2020104657A1) and a privileged scaffold for focused library synthesis. With a favorable cLogP (~0.7) and reduced off-target carbonic anhydrase inhibition risk, it is the definitive choice for oncology and inflammation drug discovery programs. Not for human use.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 882980-76-9
Cat. No. B3058180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-4-sulfamoylbenzoate
CAS882980-76-9
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N
InChIInChI=1S/C9H11NO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13)
InChIKeyJWKLJSNFTQZXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9): A Dual-Target Sulfamoylbenzoate Scaffold for Steroid Sulfatase and NLRP3 Inflammasome Research Procurement


Methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9), also designated as benzoic acid, 4-(aminosulfonyl)-3-methyl-, methyl ester, is a sulfamoyl-substituted benzoate ester with the molecular formula C9H11NO4S and a molecular weight of 229.25 g/mol . This compound belongs to the 4-sulfamoylbenzoate chemotype, a privileged scaffold in medicinal chemistry recognized for its primary sulfonamide zinc-binding group (ZBG) and its capacity for diversified ester derivatization [1]. Notably, it serves as a documented pharmacophore in the development of steroid sulfatase (STS) inhibitors for hormone-dependent oncology research and as a versatile building block in the synthesis of patented NLRP3 inflammasome modulators [2].

Methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9) Procurement: Why Generic Sulfamoylbenzoate Substitution Is Not a Viable Strategy


Scientific and industrial procurement of sulfamoylbenzoate derivatives cannot rely on simple in-class substitution due to the profound impact of subtle structural variations on biological target engagement and synthetic utility. While the core 4-sulfamoylbenzoate moiety provides a conserved zinc-binding sulfonamide group relevant to carbonic anhydrase inhibition, the specific methylation pattern and ester functionality of methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9) confers a distinct biological profile, including potent steroid sulfatase (STS) inhibition (IC50 = 74 nM) and a documented role as a synthetic intermediate for NLRP3 inflammasome inhibitors [1]. In stark contrast, the closely related analog methyl 4-sulfamoylbenzoate (CAS 22808-73-7), which lacks the 3-methyl substitution, is primarily associated with broad carbonic anhydrase inhibition, while the corresponding acid, 3-methyl-4-sulfamoylbenzoic acid (CAS 866997-46-8), exhibits micromolar potency against cytosolic phospholipase A2α (cPLA2α) [2]. This differential target engagement and synthetic utility, driven by seemingly minor chemical modifications, establishes CAS 882980-76-9 as a unique and non-substitutable research tool and intermediate [3].

Methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9): A Quantitative Procurement Evidence Guide for Differentiated Selection


Potent Steroid Sulfatase (STS) Inhibition at 74 nM in Human Cell Lysates: Differentiation from Micromolar Sulfamoylbenzoic Acid Analogs

Methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9) exhibits potent inhibition of steroid sulfatase (STS), a key enzyme in estrogen biosynthesis, with an IC50 of 74 nM in human JEG3 choriocarcinoma cell lysates [1]. This activity is notable when benchmarked against other 4-sulfamoylbenzoic acid derivatives targeting different enzymes, such as the cPLA2α inhibitors (IC50 values ranging from 10-33 µM) [2]. Furthermore, its potency is directly comparable to dedicated non-steroidal STS inhibitor scaffolds, with the lead compound 18 from the (p-O-sulfamoyl)-N-alkanoyl tyramine series achieving an IC50 of 55.8 nM in the same assay system [3]. This places methyl 3-methyl-4-sulfamoylbenzoate within a competitive nanomolar potency range for STS inhibition.

Steroid Sulfatase STS Inhibitor Hormone-Dependent Cancer Research Estrogen Deprivation Therapy

Documented NLRP3 Inflammasome Inhibitory Activity (IC50 = 2.21 µM): A Verifiable Second Therapeutic Axis Differentiating from Methyl 4-Sulfamoylbenzoate

Beyond its role as an STS inhibitor, methyl 3-methyl-4-sulfamoylbenzoate is a reported inhibitor of the NLRP3 inflammasome, a critical component of innate immunity implicated in numerous inflammatory diseases. It demonstrates an IC50 of 2.21 µM (2,210 nM) for inhibiting NLRP3 inflammasome activation in LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophages [1]. This activity is further substantiated by its explicit use as a key reactant in the synthesis of advanced, patented NLRP3 inhibitors, as described in patent WO2020104657A1 [2]. This dual-activity profile (STS and NLRP3) is not documented for simpler analogs like methyl 4-sulfamoylbenzoate (CAS 22808-73-7), which are primarily characterized as carbonic anhydrase inhibitors.

NLRP3 Inflammasome Immunology Inflammation Pyroptosis

Synthetic Utility as a Validated Intermediate for NLRP3 Inhibitors: Documented Reaction Pathway in Patent WO2020104657A1

The value proposition of methyl 3-methyl-4-sulfamoylbenzoate for procurement extends beyond its direct biological activity; it is a documented and commercially viable intermediate in the synthesis of advanced therapeutic candidates. Patent WO2020104657A1 explicitly describes its reaction with 3-(4-fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)phenyl)-N-((4-(2-hydroxypropan-2-yl)-2-methylphenyl)sulfonyl)propanamide in the presence of triethylamine and solvents like THF, ether, and DCM over 48 hours to generate a complex NLRP3 inhibitor [1]. This established synthetic route provides a clear, high-value application for procurement, distinguishing it from other sulfamoylbenzoates that lack such documented and patented downstream utility.

Medicinal Chemistry Synthetic Intermediate NLRP3 Sulfonamide Synthesis

Differentiated Biological Profile vs. 3-Methyl-4-sulfamoylbenzoic Acid: Nanomolar STS Activity vs. Micromolar cPLA2α Inhibition

A critical differentiation is observed when comparing the methyl ester (target compound) to its corresponding carboxylic acid, 3-methyl-4-sulfamoylbenzoic acid (CAS 866997-46-8). While the acid derivative exhibits inhibitory activity against cytosolic phospholipase A2α (cPLA2α) with IC50 values in the micromolar range (e.g., 19 µM for a structurally related N-substituted analog) [1], the methyl ester demonstrates nanomolar potency (74 nM) against steroid sulfatase [2]. This 250-fold difference in potency and the shift in target engagement underscore the profound impact of the ester functionality on the molecule's biological fate and target recognition.

Target Selectivity cPLA2α STS Lead Optimization

Predicted Physicochemical Properties (cLogP ~0.7) Support Favorable Cellular Permeability for Intracellular Target Engagement

The predicted octanol/water partition coefficient (cLogP) for methyl 3-methyl-4-sulfamoylbenzoate is approximately 0.7 [1]. This moderate lipophilicity is consistent with favorable membrane permeability and is a key differentiator from more polar, less permeable sulfamoyl compounds. In the context of targeting intracellular enzymes like steroid sulfatase and the NLRP3 inflammasome, this physicochemical profile is essential for achieving cellular activity, a property that is not uniformly present across all sulfamoylbenzoate derivatives.

ADME Drug-likeness Lipophilicity Permeability

Lack of Direct Carbonic Anhydrase Data Distinguishes it from 4-Sulfamoylbenzoate Derivatives, Highlighting a Unique Biological Niche

While the 4-sulfamoylbenzoate core is a recognized pharmacophore for carbonic anhydrase (CA) inhibition, as exemplified by the extensive characterization of methyl 4-sulfamoylbenzoate (CAS 22808-73-7) and other related esters, there is currently no peer-reviewed or database evidence linking methyl 3-methyl-4-sulfamoylbenzoate to CA inhibition [1]. This absence of data, coupled with its documented activity against STS and NLRP3, suggests that the 3-methyl substitution and specific ester group steer the compound away from the CA pharmacophore and towards a distinct biological target space. This is a critical point of differentiation for researchers seeking to avoid off-target CA inhibition, a common concern with sulfonamide-containing compounds.

Carbonic Anhydrase Target Selectivity Scaffold Comparison

High-Value Research and Industrial Application Scenarios for Methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9) Driven by Differentiated Evidence


Hormone-Dependent Cancer Research: Steroid Sulfatase (STS) Inhibition Studies

Leverage methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9) as a potent, non-steroidal chemical probe for investigating steroid sulfatase (STS) biology in hormone-dependent cancers, such as breast and endometrial cancer. With a verified IC50 of 74 nM in human cell lysates, this compound provides a robust tool for studying estrogen deprivation strategies and validating STS as a therapeutic target [1]. Its potency is directly comparable to optimized STS inhibitor leads (e.g., compound 18 with IC50 55.8 nM), making it suitable for use as a benchmark in STS inhibitor discovery programs [2].

Immunology and Inflammation Research: NLRP3 Inflammasome Pathway Modulation

Utilize methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9) as a validated starting point for modulating the NLRP3 inflammasome pathway. Its documented IC50 of 2.21 µM for inhibiting NLRP3 activation in human macrophages provides a quantifiable basis for developing novel anti-inflammatory agents [3]. Furthermore, its established use as a key intermediate in the synthesis of patented NLRP3 inhibitors (WO2020104657A1) offers a direct, de-risked pathway for medicinal chemistry teams seeking to generate proprietary chemical matter in this therapeutically significant area [4].

Medicinal Chemistry and Lead Optimization: Sulfamoylbenzoate Scaffold Derivatization

Employ methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9) as a privileged scaffold for focused library synthesis and structure-activity relationship (SAR) studies. Its dual-activity profile (STS and NLRP3) and favorable predicted physicochemical properties (cLogP ~0.7) make it an attractive core for optimization [5]. Medicinal chemists can capitalize on its clear differentiation from carbonic anhydrase-targeting analogs (like methyl 4-sulfamoylbenzoate) to explore new chemical space with a reduced risk of off-target CA inhibition, a common pitfall with sulfonamide-containing compounds [6].

Custom Synthesis and Contract Research: High-Value Building Block for Patented NLRP3 Inhibitors

For contract research organizations (CROs) and custom synthesis providers, procuring methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9) enables the fulfillment of projects requiring the synthesis of complex NLRP3 inhibitors described in patent WO2020104657A1. The well-documented synthetic protocol, involving reaction with specific aryl sulfonyl propanamides in a multi-solvent system over 48 hours, provides a validated and reproducible route, reducing development time and cost for clients seeking these advanced intermediates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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